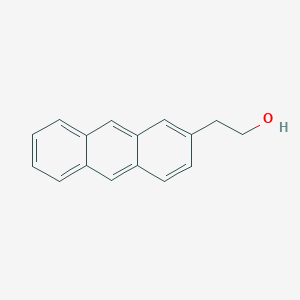
2-(Anthracen-2-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anthracen-2-YL)ethan-1-OL is an organic compound with the molecular formula C16H14O. It is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-2-YL)ethan-1-OL typically involves the reaction of anthracene with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Anthracen-2-YL)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form anthracene-2-carboxylic acid.
Reduction: Reduction reactions can convert it into anthracene-2-ethanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrogen halides (HX) can facilitate substitution reactions.
Major Products Formed
Oxidation: Anthracene-2-carboxylic acid.
Reduction: Anthracene-2-ethanol.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(Anthracen-2-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of DNA interactions due to its planar structure, which allows it to intercalate between DNA base pairs.
Medicine: Investigated for its potential anti-cancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(Anthracen-2-YL)ethan-1-OL involves its ability to interact with various molecular targets. In biological systems, it can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly useful in the development of anti-cancer drugs .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound, consisting of three fused benzene rings.
Anthracene-2-carboxylic acid: An oxidation product of 2-(Anthracen-2-YL)ethan-1-OL.
Anthracene-2-ethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific structure, which combines the photophysical properties of anthracene with the reactivity of an alcohol. This combination makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Número CAS |
114191-96-7 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-anthracen-2-ylethanol |
InChI |
InChI=1S/C16H14O/c17-8-7-12-5-6-15-10-13-3-1-2-4-14(13)11-16(15)9-12/h1-6,9-11,17H,7-8H2 |
Clave InChI |
GJLKVLSGIDSXKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


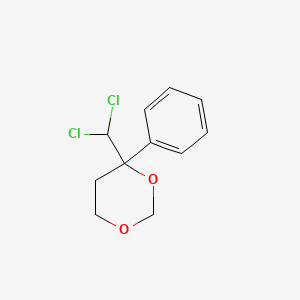
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)

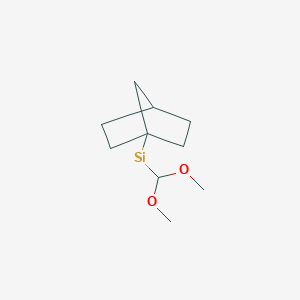
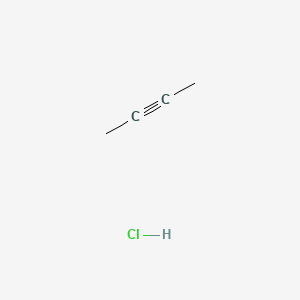
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
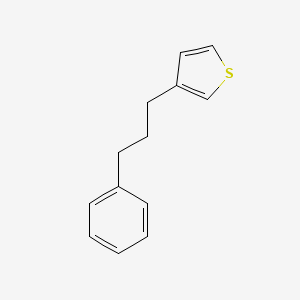
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
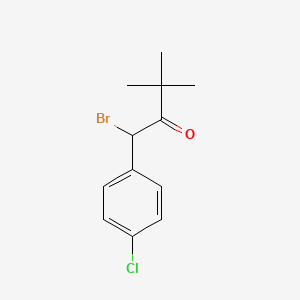
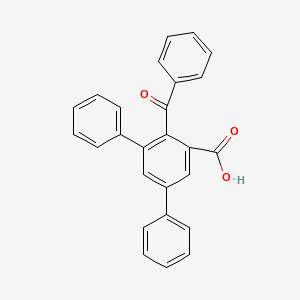
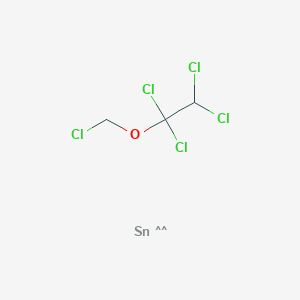

![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
